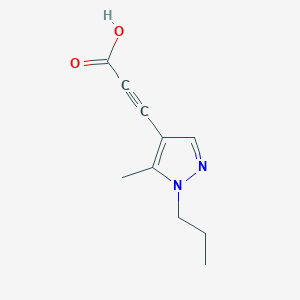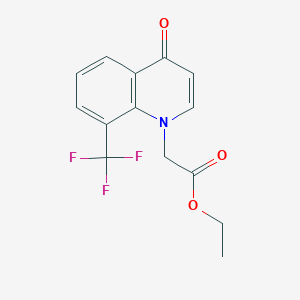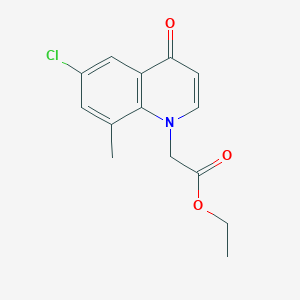
Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-8-methylquinoline and ethyl acetate.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as a strong acid or base, to facilitate the esterification process.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
化学反応の分析
Types of Reactions
Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学的研究の応用
Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
類似化合物との比較
Similar Compounds
Ethyl 2-(6-chloro-4-oxoquinolin-1(4H)-yl)acetate: Lacks the methyl group at the 8-position.
Ethyl 2-(6-bromo-8-methyl-4-oxoquinolin-1(4H)-yl)acetate: Has a bromo group instead of a chloro group.
Ethyl 2-(6-chloro-8-methylquinolin-1(4H)-yl)acetate: Lacks the carbonyl group at the 4-position.
Uniqueness
Ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro, methyl, and carbonyl groups in specific positions can affect the compound’s interaction with molecular targets and its overall stability.
特性
分子式 |
C14H14ClNO3 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
ethyl 2-(6-chloro-8-methyl-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H14ClNO3/c1-3-19-13(18)8-16-5-4-12(17)11-7-10(15)6-9(2)14(11)16/h4-7H,3,8H2,1-2H3 |
InChIキー |
RXOUMBGCJYSBFQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=CC(=O)C2=C1C(=CC(=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15058827.png)
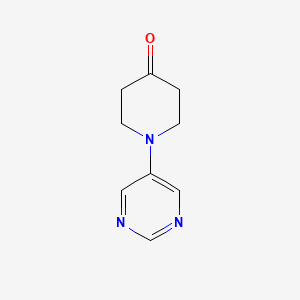


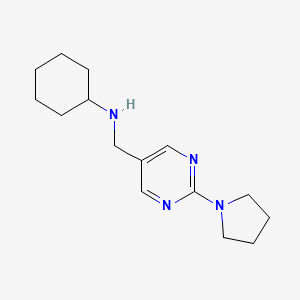
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)

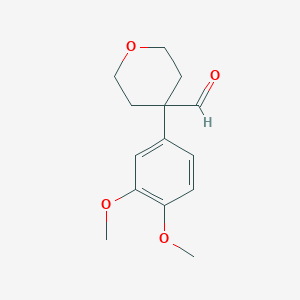

![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)

